Leupeptin,HemisulfateSalt
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Overview
Description
Leupeptin Hemisulfate Salt is a peptide sulfate salt known for its potent inhibitory effects on serine and cysteine proteinases. It is widely used in biochemical research due to its ability to block proteolysis by enzymes such as plasmin, trypsin, cathepsin B, and papain . This compound is particularly valuable in studies involving protein degradation and protease activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Leupeptin Hemisulfate Salt is synthesized through a series of peptide coupling reactionsThe synthesis typically employs reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of Leupeptin Hemisulfate Salt involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, often utilizing automated peptide synthesizers. The final product is purified through methods such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Leupeptin Hemisulfate Salt undergoes various chemical reactions, including:
Oxidation: The aldehyde group in Leupeptin can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol.
Substitution: The peptide bonds in Leupeptin can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the peptide bonds under mild conditions.
Major Products:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Formation of an alcohol from the aldehyde group.
Substitution: Formation of substituted peptides with modified side chains.
Scientific Research Applications
Leupeptin Hemisulfate Salt has a wide range of applications in scientific research:
Chemistry: Used as a protease inhibitor in various biochemical assays to study enzyme kinetics and protein interactions.
Biology: Employed in cell culture studies to prevent proteolysis during protein extraction and purification.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Leupeptin Hemisulfate Salt exerts its effects by forming a covalent bond with the active site of serine and cysteine proteases. This interaction inhibits the proteolytic activity of these enzymes, preventing the breakdown of proteins. The compound specifically targets the catalytic serine or cysteine residue in the enzyme’s active site, forming a stable complex that blocks substrate access .
Comparison with Similar Compounds
Leupeptin Hemisulfate Salt is unique due to its broad-spectrum inhibitory activity against both serine and cysteine proteases. Similar compounds include:
Aprotinin: A serine protease inhibitor with a narrower range of activity.
E-64: A cysteine protease inhibitor that does not affect serine proteases.
Pepstatin: An inhibitor of aspartic proteases, with no effect on serine or cysteine proteases
Leupeptin Hemisulfate Salt stands out for its versatility and effectiveness in inhibiting a wide range of proteases, making it a valuable tool in various research applications.
Properties
CAS No. |
10347-89-7 |
---|---|
Molecular Formula |
C14H24N2O8 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.